Enhanced Hole Mobility in OFETs
Polymers incorporating the 5'-methyl-[2,2'-bithiophen]-5-yl moiety, such as the IIDDT-C3 polymer, have demonstrated exceptionally high hole mobility. The HOMO level of this polymer is reported at 5.52 eV, and it achieves a charge carrier mobility exceeding 3 cm²/V·s [1]. This performance is significantly higher than many unsubstituted bithiophene-based polymers, which typically exhibit mobilities in the range of ~10⁻⁴ to 10⁻² cm²/V·s, with the highest reported for a related bithiophene-based polymer being 1.43 × 10⁻² cm²/V·s [2].
Comparator: 1.43 × 10⁻² cm²/V·s (44BT polymer)
| Evidence Dimension | Hole Mobility (OFET) |
|---|---|
| Target Compound Data | >3 cm²/V·s (in IIDDT-C3 polymer) |
| Comparator Or Baseline | 1.43 × 10⁻² cm²/V·s (for 44BT polymer based on unsubstituted bithiophene) |
| Quantified Difference | >200x higher mobility |
| Conditions | Bottom-gate bottom-contact organic thin film transistors (OTFTs) |
Why This Matters
Demonstrates the 5'-methyl substitution is critical for achieving high-performance OFETs, making it a non-negotiable building block for advanced electronics applications.
- [1] StudyRes. (n.d.). Optimizing OFETs properties for spintronics applications. (Citing a polymer with a 5'-methyl-[2,2'-bithiophen]-5-yl moiety achieving mobility >3 cm²/V·s). Retrieved from https://studyres.com/doc/14544178/optimizing-ofets-properties-for-spintronics-applications?page=136 View Source
- [2] Zhou, X., Zhang, Z., Hendsbee, A. D., Ngai, J. H. L., Kumar, P., Ye, S., Seferos, D. S., & Li, Y. (2019). [2,2′-Bithiophene]-4,4′-dicarboxamide: a novel building block for semiconducting polymers. RSC Advances, 9(52), 30496–30502. https://doi.org/10.1039/C9RA06909G View Source
